molecular formula C15H13F3N2O2S B2919715 (2-ETHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE CAS No. 1022457-10-8

(2-ETHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE

Cat. No.: B2919715
CAS No.: 1022457-10-8
M. Wt: 342.34
InChI Key: UTLZLFKYQPMAOQ-UHFFFAOYSA-N
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Description

(2-ETHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE ( 1022457-10-8) is a chemical compound supplied with a high degree of purity (≥99%) for research and development purposes. Its molecular formula is C15H13F3N2O2S, with an exact mass of 342.06 g/mol . This molecule incorporates a trifluoromethylpyridine (TFMP) moiety, a structure recognized for its significant role in the development of agrochemicals and pharmaceuticals. The unique properties of the fluorine atoms and the pyridine ring in TFMP derivatives can profoundly influence a compound's biological activity, metabolic stability, and biomolecular affinity . While the specific biological mechanisms and applications for this compound are yet to be fully characterized, its structure suggests potential as a valuable intermediate. Researchers can utilize it in medicinal chemistry for the synthesis of novel molecules, particularly in projects exploring protease inhibition or kinase pathway modulation, where similar scaffolds have shown success . It may also serve as a key building block in the discovery of new active ingredients for crop protection . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c1-2-23-14-12(4-3-9-19-14)13(21)20-10-5-7-11(8-6-10)22-15(16,17)18/h3-9H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLZLFKYQPMAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ETHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the ethylthio group through a nucleophilic substitution reaction. The trifluoromethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-ETHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The pyridyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, organometallic reagents, and acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while reduction of the formamide group would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Possible applications in drug development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2-ETHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs share the N-(4-(trifluoromethoxy)phenyl)formamide backbone but differ in substituents on the pyridine or adjacent rings. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
(2-ETHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE 2-Ethylthio (pyridine), 4-Trifluoromethoxy (phenyl) C₁₆H₁₄F₃N₂O₂S* ~378.35 High lipophilicity; potential thioether-mediated metabolic stability
N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-(2-[4-(TRIFLUOROMETHYL)PHENYL]DIAZENYL)ACETAMIDE Diazenyl and trifluoromethylphenyl groups C₂₃H₁₄F₉N₅O₂ 563.38 Extended conjugation; possible photochemical activity
N-(4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE Cyclopentyl-phenyl, 4-Fluoro-3-trifluoromethyl C₁₉H₁₇F₄NO 351.34 Increased steric bulk; altered receptor binding
(2-(2,4-DIMETHYLPHENOXY)(3-PYRIDYL))-N-(8-QUINOLYL)FORMAMIDE 2,4-Dimethylphenoxy (pyridine), 8-Quinolyl C₂₄H₂₀N₃O₂ ~394.44 Enhanced π-π stacking; quinoline-mediated fluorescence

*Calculated based on structural similarity to and .

Agrochemical Potential

Compounds with trifluoromethoxy and pyridyl groups, such as tigolaner and lotilaner (), are commercial insecticides/acaricides. The target compound’s ethylthio group may improve soil persistence compared to sulfonyl analogs .

Pharmacological Relevance

Formamide-linked pyridines are explored as kinase inhibitors or antimicrobials. For example, N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide () is patented for anticancer applications .

Biological Activity

(2-Ethylthio(3-pyridyl))-N-(4-(trifluoromethoxy)phenyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C16H16F3N2OS
  • Molecular Weight : 350.37 g/mol

The presence of a trifluoromethoxy group is notable for enhancing lipophilicity, which may influence the compound's pharmacokinetics and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to (2-ethylthio(3-pyridyl))-N-(4-(trifluoromethoxy)phenyl)formamide exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that related compounds can inhibit tumor cell proliferation by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Effects : The presence of sulfur and nitrogen heteroatoms in the structure may contribute to antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anti-inflammatory Properties : Compounds with similar structures have been observed to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth in vitro
Anti-inflammatoryReduction in cytokine levels in animal models

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of a series of formamide derivatives. The results indicated that compounds with similar structural features showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the activation of intrinsic apoptotic pathways, leading to increased caspase-3 activity.

Case Study 2: Antimicrobial Properties

In an investigation reported in Pharmaceutical Biology, the antimicrobial efficacy of several thioether-containing compounds was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as alternative antimicrobial agents.

Case Study 3: Anti-inflammatory Effects

Research conducted by Zhang et al. explored the anti-inflammatory properties of thioether derivatives in a murine model. The study found that treatment with these compounds led to a significant decrease in serum levels of TNF-alpha and IL-6, indicating their potential role in managing inflammatory diseases.

Q & A

Q. How can researchers design a synthetic route for this compound, considering its pyridyl and trifluoromethoxy substituents?

  • Methodological Answer: Begin with retrosynthetic analysis, focusing on coupling the pyridyl-ethylthio moiety to the formamide backbone. Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to manage reactive sites during synthesis . Optimize reaction conditions (e.g., solvent polarity, temperature) based on steric hindrance from the trifluoromethoxy group. Employ orthogonal purification techniques (HPLC, column chromatography) to isolate intermediates, referencing impurity thresholds (<0.1% for individual impurities) . Validate each step via TLC (Rf comparisons) and mass spectrometry .

Q. What analytical techniques are critical for validating purity and structural integrity?

  • Methodological Answer: Combine 1H/13C-NMR to confirm substituent positions and stereochemistry (e.g., chemical shifts for trifluoromethoxy groups at ~δ 120-125 ppm in 13C) . Use HPLC-MS with UV detection (λ = 254 nm) to quantify impurities, adhering to pharmacopeial standards (<0.5% total impurities) . Differential scanning calorimetry (DSC) can assess crystallinity and stability, with melting points compared to literature data (e.g., 75–84°C for analogous formamides) .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • pH Stability: Prepare buffered solutions (pH 1–12), incubate at 37°C, and monitor degradation via HPLC at 0, 1, 3, and 7 days.
  • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Cross-reference with Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., inconsistent IC50 values) be resolved?

  • Methodological Answer: Perform dose-response assays in triplicate, controlling for variables like solvent (DMSO concentration ≤0.1%) and cell passage number. Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) . If discrepancies persist, investigate metabolite interference via LC-MS/MS .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) to model binding poses, focusing on the trifluoromethoxy group’s electrostatic potential. Validate with MD simulations (GROMACS) to assess binding stability (>100 ns trajectories). Compare predicted binding energies (ΔG) with experimental IC50 values . For QSAR, curate a dataset of analogs to identify critical descriptors (e.g., logP, H-bond acceptors) .

Q. How can environmental degradation pathways and ecological risks be evaluated?

  • Methodological Answer: Follow INCHEMBIOL -style protocols :
  • Abiotic Degradation: Expose to UV light (λ = 254 nm) and analyze photoproducts via GC-MS.
  • Biotic Degradation: Use soil microcosms (OECD 307 guidelines) to measure half-life (t1/2).
  • Ecotoxicity: Perform Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests.

Q. What experimental designs optimize structure-activity relationships (SAR) for enhanced potency?

  • Methodological Answer: Synthesize derivatives with systematic substitutions (e.g., replacing ethylthio with methylthio or varying the pyridyl position). Test in a high-throughput screen (e.g., kinase inhibition panel). Apply Free-Wilson analysis to quantify substituent contributions to activity. Use Bayesian models to prioritize candidates for synthesis .

Q. How can researchers assess the compound’s impact on cellular signaling pathways?

  • Methodological Answer: Use phospho-proteomics (LC-MS/MS) to map kinase activation/inhibition. Pair with RNA-seq to identify differentially expressed genes. Validate hits via CRISPR knockouts or siRNA silencing. For example, if NF-κB pathway suppression is observed, confirm via luciferase reporter assays .

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